

Toxicological Profile and Safety Assessment of 2-Ethylhexyl Stearate: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylhexyl stearate

Cat. No.: B1253439

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety assessment of **2-Ethylhexyl stearate**. The information is compiled from a variety of studies, with a focus on quantitative data and detailed experimental methodologies, to support its safe use in research and product development.

Executive Summary

2-Ethylhexyl stearate is an ester of 2-ethylhexyl alcohol and stearic acid, commonly used as an emollient in cosmetics and other industrial applications. Based on a comprehensive review of available toxicological data, **2-Ethylhexyl stearate** exhibits a low order of acute toxicity via oral and dermal routes. It is considered to be, at most, a minimal skin irritant and a slight eye irritant. It is not a skin sensitizer. Repeated-dose oral toxicity studies have not shown significant adverse effects. Furthermore, it is not considered to be a developmental toxicant. While specific genotoxicity data for **2-Ethylhexyl stearate** is limited, studies on a closely related category of "fatty acids, C16-18, 2-ethylhexyl esters" indicate no mutagenic potential in the Ames test. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **2-Ethylhexyl stearate** is safe as a cosmetic ingredient.^{[1][2]}

Chemical and Physical Properties

Property	Value
Synonyms	Octyl stearate, 2-Ethylhexyl octadecanoate
CAS Number	22047-49-0
Molecular Formula	C26H52O2
Molecular Weight	396.69 g/mol

Toxicological Data Summary

The following tables summarize the quantitative data from key toxicological studies on **2-Ethylhexyl stearate** and related substances.

Table 1: Acute Toxicity

Endpoint	Species	Route	Test Guideline	Results	Reference
Acute Oral Toxicity	Mouse	Oral	Similar to OECD 401	LD50 > 2000 mg/kg bw	[3]
Acute Dermal Toxicity	Rat	Dermal	Similar to OECD 402	LD50 > 2000 mg/kg bw	[4]

Table 2: Irritation and Sensitization

Endpoint	Species	Test Guideline	Results	Reference
Skin Irritation	Rabbit	Non-guideline	Slight skin irritation reactions; effects still visible after 72 hours (reversibility not determined)	[3]
Eye Irritation	In vitro (HET-CAM)	HET-CAM Assay	Irritation index of zero; concluded to be non-irritating	[3]
Skin Sensitization	Guinea Pig	OECD 406 (GPMT)	Not a sensitizer	[5]

Table 3: Repeated-Dose Toxicity

Endpoint	Species	Route	Duration	Test Guideline	NOAEL	Reference
Repeated Dose Oral Toxicity	Rat (Sprague Dawley)	Oral (gavage)	28 days	Similar to OECD 407	1000 mg/kg bw/day	[3]

Table 4: Developmental Toxicity

Endpoint	Species	Route	Duration of Exposure	Test Guideline	NOAEL (Maternal and Developmental)	Reference
Developmental Toxicity	Rat (Sprague Dawley)	Oral (gavage)	Gestation Day 5 to 15	OECD 414	1000 mg/kg bw/day	[3][6][7][8][9][10][11]

Table 5: Genotoxicity

Endpoint	Test System	Test Substance Category	Test Guideline	Results	Reference
Bacterial Reverse Mutation Assay	S. typhimurium (TA98, TA100, TA1535, TA1537)	Fatty acids, C16-18, 2-ethylhexyl esters	OECD 470	Negative (with and without metabolic activation)	[3]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below, based on standard OECD guidelines referenced in the safety evaluations.

Acute Oral Toxicity (as per OECD 401 principles)

- Test System: Mice.
- Administration: A single dose of **2-Ethylhexyl stearate** was administered by oral gavage.
- Dosage: A limit test was performed at a dose of 2000 mg/kg body weight.[3]
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days.
- Endpoint: The LD50 (median lethal dose) was determined.

Skin Irritation (Non-guideline study)

- Test System: New Zealand White rabbits.[3]
- Application: The test substance was applied to the shaved skin of the rabbits.
- Observation: The application sites were examined for signs of erythema and edema at specified intervals up to 72 hours.

- Scoring: The severity of skin reactions was graded. Due to the non-guideline nature of the study, full details on scoring were not available.[3]

Eye Irritation (HET-CAM Assay)

- Test System: Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) using White Leghorn chicken eggs.[3]
- Procedure: A specific amount of **2-Ethylhexyl stearate** was applied directly to the chorioallantoic membrane of fertilized eggs.
- Observation: The membrane was observed for signs of vascular damage, including hemorrhage, coagulation, and lysis, over a short period.
- Endpoint: An irritation index was calculated based on the observed reactions. An index of zero indicates no irritation potential.[3]

Skin Sensitization (Guinea Pig Maximization Test - OECD 406)

- Test System: Guinea pigs.
- Induction Phase:
 - Intradermal Induction: The test substance (in an appropriate vehicle) and Freund's Complete Adjuvant were injected intradermally to stimulate an immune response.
 - Topical Induction: One week after injections, the test substance was applied topically to the same area.
- Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance was applied topically to a naive site.
- Observation: The challenge sites were observed for signs of allergic contact dermatitis (erythema and edema) at 24 and 48 hours after patch removal.
- Endpoint: The incidence and severity of skin reactions in the test group were compared to a control group to determine the sensitization potential.

28-Day Repeated Dose Oral Toxicity (similar to OECD 407)

- Test System: Male and female Sprague Dawley rats (10 per sex per dose group).[3]
- Administration: **2-Ethylhexyl stearate** was administered daily by oral gavage for 28 days.
- Dosage Levels: 100, 500, and 1000 mg/kg bw/day, along with a control group.[3]
- Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were measured weekly.
- Clinical Pathology: At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.
- Pathology: All animals were subjected to a full necropsy. Organs were weighed, and tissues were preserved for histopathological examination.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined.[3]

Developmental Toxicity (OECD 414)

- Test System: Pregnant Sprague Dawley rats (24 per group).[3]
- Administration: The test substance was administered by oral gavage from gestation day 5 to 15.
- Dosage Levels: 100, 300, and 1000 mg/kg bw/day, with a control group.[3]
- Maternal Observations: Dams were observed for clinical signs, body weight, and food consumption.
- Fetal Evaluation: On gestation day 20, fetuses were delivered by caesarean section. The number of corpora lutea, implantations, resorptions, and live/dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

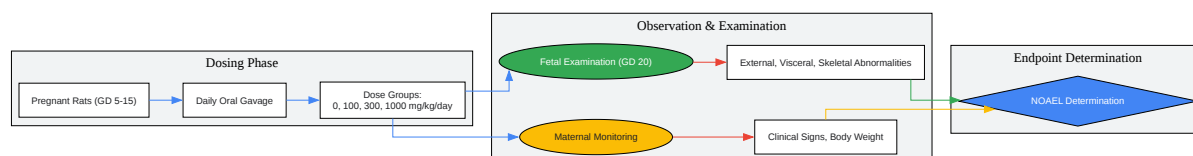
- Endpoint: The NOAEL for both maternal and developmental toxicity was established.[3][6][7][8][9][10][11]

Bacterial Reverse Mutation Assay (Ames Test - OECD 470/471)

- Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are designed to detect different types of point mutations.[3]
- Metabolic Activation: The test was performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
- Procedure: The bacterial strains were exposed to various concentrations of the test substance ("fatty acids, C16-18, 2-ethylhexyl esters") on agar plates deficient in histidine.
- Concentrations: Test concentrations ranged from 8 to 5000 μ g/plate .[3]
- Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the toxicological assessment of **2-Ethylhexyl stearate**.



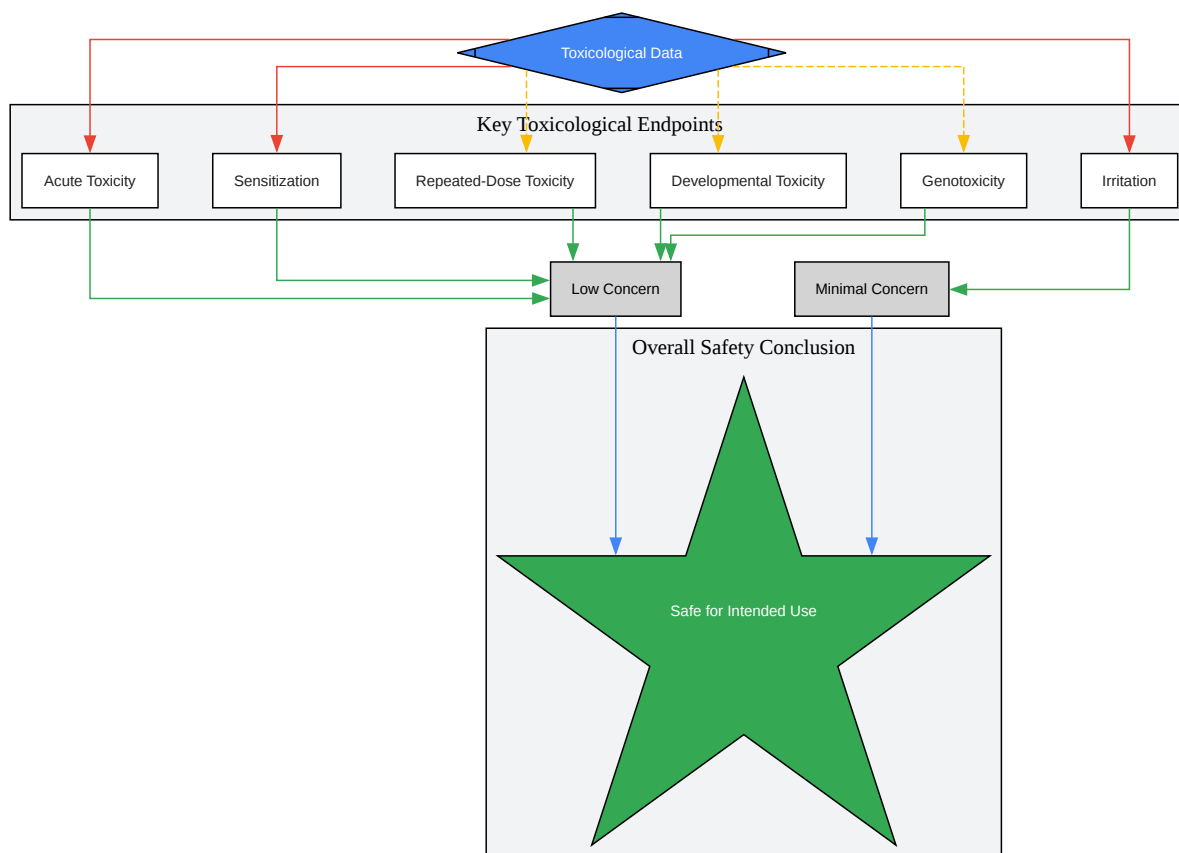
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Figure 1: Workflow for the OECD 414 Developmental Toxicity Study.



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Figure 2: General workflow for the Ames Test (OECD 471).



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